Product packaging for 4-Cyanophenyl piperidine-1-carboxylate(Cat. No.:CAS No. 713098-37-4)

4-Cyanophenyl piperidine-1-carboxylate

Cat. No.: B2801541
CAS No.: 713098-37-4
M. Wt: 230.267
InChI Key: UTYVDAXIPFPNKN-UHFFFAOYSA-N
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Description

4-Cyanophenyl piperidine-1-carboxylate is a chemical compound with the CAS registry number 713098-37-4 . It has a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol . Its SMILES code is O=C(N1CCCCC1)OC2=CC=C(C#N)C=C2 . As a piperidine-based compound, it belongs to a class of structures that are prevalent and of significant interest in medicinal and materials chemistry. Piperidine rings are fundamental building blocks found in a wide range of biologically active molecules and are investigated for their potential in various therapeutic areas . Furthermore, piperidine and related heterocyclic compounds are explored in the development of advanced materials, including fluorescent dyes and supramolecular assemblies with unique optical properties . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B2801541 4-Cyanophenyl piperidine-1-carboxylate CAS No. 713098-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyanophenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-10-11-4-6-12(7-5-11)17-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYVDAXIPFPNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparations of 4 Cyanophenyl Piperidine 1 Carboxylate

Foundational Synthetic Routes to Piperidine (B6355638) Carboxylate Structures

The construction of the piperidine ring, a privileged scaffold in medicinal chemistry, is a well-established field of organic synthesis. nih.gov These foundational routes provide access to a wide array of substituted piperidines that can serve as precursors for more complex molecules.

Multi-step syntheses often begin with acyclic or other cyclic precursors, building the piperidine ring through a sequence of reactions. One classic approach is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation to yield a piperidone (a cyclic ketone). dtic.mil These piperidones are versatile intermediates that can be further functionalized.

Another powerful multi-step method utilizes amino acids as chiral starting materials to produce enantiospecific piperidine-4-carboxylic acids. researchgate.netresearchgate.net This approach establishes a key stereocenter early in the synthesis, which is crucial for developing stereochemically pure compounds. google.com The synthesis can involve the alkylation of an amine with a dihaloalkane to form the piperidine ring. researchgate.net

The Petrenko-Kritschenko piperidone synthesis is a notable multi-component reaction where two equivalents of an aldehyde condense with a primary amine and a β-ketoester, offering a direct route to 4-piperidones. dtic.mil Additionally, the hydrogenation of substituted pyridine (B92270) precursors is a widely used method to generate cis-substituted piperidines with high diastereoselectivity. whiterose.ac.uknih.govrsc.org

Table 1: Selected Multi-Step Approaches to Piperidine Scaffolds

MethodPrecursorsKey Intermediate/ProductReference
Dieckmann CondensationAcyclic amino-diestersβ-keto ester, Piperidone dtic.mil
Amino Acid-Based SynthesisN-Cbz amino acids, Meldrum's acidChiral 2-substituted piperidine-4-carboxylic acids researchgate.netresearchgate.net
Pyridine HydrogenationSubstituted Pyridinescis-Substituted Piperidines whiterose.ac.uknih.gov
Petrenko-Kritschenko ReactionAldehyde, Primary Amine, β-ketoester4-Piperidones dtic.mil

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, where a linear molecule containing the necessary functional groups is induced to form a ring. nih.gov A wide variety of such reactions are employed to synthesize the piperidine core. researchgate.net

Metal-catalyzed cyclizations, for instance, use catalysts based on gold, palladium, or ruthenium to facilitate the ring-closing process under mild conditions. nih.govorganic-chemistry.org Radical-mediated cyclizations provide another avenue, where a radical is generated within the molecule, leading to the formation of the six-membered ring. nih.govmdpi.com Other notable methods include electrophilic cyclization, aza-Michael reactions, and intramolecular hydroamination of alkenes. nih.govorganic-chemistry.org The choice of substrate and catalyst is critical for achieving high stereo- and regioselectivity. nih.gov

Electroreductive cyclization has also emerged as a sustainable method, using an electric current to induce the cyclization of imines with dihaloalkanes, often providing good yields and avoiding harsh chemical reagents. nih.gov

While the title compound features a carboxylate linker, various coupling reactions are fundamental for integrating phenyl and piperidine fragments in related structures. The A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a powerful method for creating propargylamines. uva.nl Using benzaldehyde, piperidine, and phenylacetylene, this reaction directly connects the three components, often with high efficiency using copper or gold-based catalysts. uva.nlresearchgate.netresearchgate.net

Such coupling strategies are essential for creating diverse libraries of piperidine-containing compounds where a direct carbon-carbon or carbon-nitrogen bond between the two ring systems is desired.

Synthesis of Structural Analogs and Isomers for Comparative Chemical Investigations

To explore the structure-activity relationships (SAR) and to modulate the physicochemical properties of 4-Cyanophenyl piperidine-1-carboxylate, the synthesis of structural analogs and isomers is a critical step. These investigations typically focus on systematically modifying different parts of the molecule, namely the piperidine ring and the 4-cyanophenyl substituent.

Strategies for Diversification of the Piperidine Ring

The piperidine ring is a common scaffold in pharmaceutical chemistry, and numerous methods exist for its functionalization and modification. rsc.orgnih.gov These strategies allow for the exploration of three-dimensional chemical space, which can significantly impact a molecule's biological activity and properties. enamine.netpharmaceutical-business-review.com

Substitution on the Piperidine Ring: A primary strategy involves introducing substituents at various positions (C-2, C-3, or C-4) of the piperidine ring. This can be achieved by starting with a pre-functionalized piperidine derivative before its coupling with the 4-cyanophenyl moiety. For example, using substituted piperidin-4-ones or piperidin-4-ols allows for the introduction of functional groups at the 4-position. Synthesizing 2- and 2,6-substituted piperidines can also be accomplished through various catalytic reactions, providing access to a wide range of structurally diverse analogs. ajchem-a.com

Spirocyclization: The creation of spiropiperidines, where one of the piperidine carbons is part of a second ring system, is a popular strategy to increase the sp³ character and structural rigidity of a molecule. rsc.org This can be accomplished by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring onto a carbocyclic or heterocyclic precursor. rsc.orgtandfonline.com This approach generates novel three-dimensional shapes that can explore different regions of a biological target's binding pocket.

Formation of Bridged Systems: Introducing a carbon or heteroatom bridge across the piperidine ring (e.g., between the 2,6- or 3,5-positions) creates a rigid bicyclic structure. researchgate.net These constrained analogs, such as those based on nortropane or 2-azanorbornane scaffolds, lock the piperidine ring into a specific conformation. acs.orgresearchgate.net This conformational restriction can lead to enhanced potency and selectivity by presenting functional groups in a more defined spatial orientation. acs.orgnih.gov The synthesis of these bridged systems often involves multi-step sequences, including cyclization reactions to form the bicyclic core. nih.gov

Diversification StrategyDescriptionSynthetic Approach ExamplePotential Impact
Ring Substitution Introduction of alkyl, aryl, or functional groups at C2, C3, or C4 positions. ajchem-a.comUse of pre-functionalized piperidine starting materials (e.g., substituted piperidin-4-ols).Modulate lipophilicity, polarity, and introduce new interaction points.
Spirocyclization Fusing a second ring to the piperidine at a single carbon atom. rsc.orgIntramolecular cyclization or reaction of a piperidone with a bifunctional reagent. tandfonline.comIncreases structural complexity and three-dimensionality.
Bridged Systems Creating a bicyclic structure by linking two non-adjacent atoms of the piperidine ring. researchgate.netMulti-step synthesis involving intramolecular cyclization to form the bridge. nih.govnih.govRestricts conformational flexibility, potentially increasing binding affinity and selectivity. acs.org

Modifications of the Phenyl and Cyano Substituent

Modifying the electronic and steric properties of the 4-cyanophenyl group is another key avenue for analog synthesis and SAR studies. nih.gov

Bioisosteric Replacement of the Phenyl Ring: The phenyl ring is a common motif in drug molecules but can sometimes contribute to poor physicochemical properties. acs.orgnih.gov A well-established strategy in medicinal chemistry is to replace the phenyl ring with a bioisostere—a different functional group with similar steric and electronic properties. rsc.org Nonclassical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can mimic the geometry of a para-substituted phenyl ring while improving properties such as solubility and metabolic stability. tandfonline.com Heteroaromatic rings (e.g., pyridine, pyrimidine, or thiazole) can also be used as replacements, introducing new hydrogen bonding capabilities and altering the molecule's electronic profile. drughunter.com

Modification and Replacement of the Cyano Group: The cyano group is a potent electron-withdrawing group and hydrogen bond acceptor. Its properties can be modulated in several ways.

Conversion to other functional groups: The nitrile can be chemically transformed into other functionalities. For instance, hydrolysis can convert it to a carboxamide or a carboxylic acid. It can also serve as a precursor for forming a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Isosteric replacement: The cyano group can be replaced with other small, electron-withdrawing groups such as a nitro group, a trifluoromethyl group, or a sulfone.

Positional Isomerism and Additional Substitution: The position of the cyano group on the phenyl ring can be moved (e.g., to the 2- or 3-position) to create regioisomers. Furthermore, additional substituents (e.g., fluoro, chloro, methyl) can be introduced onto the phenyl ring to probe the effects of electronics and sterics on activity. nih.govacs.org The synthesis of such analogs often involves starting with the appropriately substituted benzonitrile (B105546) or using transition-metal-catalyzed cross-coupling reactions to introduce the cyano group onto a pre-functionalized aromatic ring. organic-chemistry.org

Modification StrategyDescriptionSynthetic Approach ExamplePotential Impact
Phenyl Bioisosteres Replacement of the phenyl ring with non-classical saturated rings or heteroaromatic rings. acs.orgtandfonline.comSuzuki or other cross-coupling reactions with corresponding boronic acids/esters of the bioisosteric core.Improve solubility, metabolic stability, and lipophilicity; introduce new vector orientations. nih.gov
Cyano Group Conversion Chemical transformation of the nitrile into groups like amides, carboxylic acids, or tetrazoles.Acid or base-catalyzed hydrolysis of the nitrile; cycloaddition with an azide (B81097) to form a tetrazole.Alters polarity, acidity/basicity, and hydrogen bonding capacity.
Cyano Group Replacement Substitution of the cyano group with other electron-withdrawing groups (e.g., -CF3, -NO2).Nucleophilic aromatic substitution or starting from a precursor with the desired group.Modifies electronic properties and potential metabolic pathways.
Aromatic Substitution Introduction of additional substituents (F, Cl, MeO-, etc.) onto the phenyl ring. acs.orgUse of a substituted 4-fluorobenzonitrile (B33359) as a starting material for nucleophilic aromatic substitution.Fine-tunes electronic character and steric profile for SAR studies. nih.gov

Reaction Mechanisms and Kinetic Investigations of 4 Cyanophenyl Piperidine 1 Carboxylate Derivatives

Mechanistic Pathways of Carbonate and Carbamate (B1207046) Formation at the Piperidine (B6355638) Nitrogen

The formation of the 4-Cyanophenyl piperidine-1-carboxylate structure involves the creation of a carbamate linkage at the secondary amine nitrogen of the piperidine ring. This transformation is a classic example of nucleophilic acyl substitution. The most common synthetic route involves the reaction of piperidine with an activated carbonyl compound, such as 4-cyanophenyl chloroformate.

The mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-cyanophenyl chloroformate. This initial attack is reversible and leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻). A base, such as triethylamine (B128534) or an excess of piperidine itself, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, the reaction can be carried out using bis(4-cyanophenyl) carbonate. In this case, the leaving group is the 4-cyanophenoxide anion, which is also a stable leaving group due to the electron-withdrawing nature of the cyano group that delocalizes the negative charge. The fundamental mechanistic steps of nucleophilic attack and subsequent elimination of the leaving group from a tetrahedral intermediate remain the same.

Nucleophilic Reactivity of the Carboxylate Moiety

Once formed, the this compound can act as an electrophile in subsequent nucleophilic substitution reactions. The carbonyl carbon is susceptible to attack by nucleophiles, leading to the displacement of the 4-cyanophenoxide group. This reactivity is central to its function as a carbonylating agent. Aminolysis, the reaction with an amine nucleophile, is a well-studied example of this reactivity.

The generally accepted mechanism for the aminolysis of aryl carbamates is a stepwise process. The reaction rate and the specific nature of the rate-determining step are highly dependent on the basicity of the attacking amine relative to the basicity (and thus, the leaving group ability) of the 4-cyanophenoxide.

The stepwise aminolysis mechanism proceeds through a zwitterionic tetrahedral intermediate, often denoted as T+/-. This intermediate is formed when the nucleophilic amine attacks the carbonyl carbon of the carbamate.

Formation of T+/-: The amine adds to the carbonyl group, breaking the C=O π bond and forming a new C-N bond. The resulting intermediate has a positive charge on the attacking nitrogen atom and a negative charge on the carbonyl oxygen.

While these tetrahedral intermediates are typically high-energy and transient, their existence is strongly supported by kinetic evidence from analogous systems. For instance, curved Brønsted-type plots (logarithm of the rate constant vs. pKa of the nucleophile) are often observed in the aminolysis of related esters and carbamates. Such curvature indicates a change in the rate-determining step:

For weakly basic amines, the initial nucleophilic attack (formation of T+/-) is the slow, rate-determining step.

For strongly basic amines, the formation of T+/- is fast and reversible, and the subsequent breakdown of the intermediate to products becomes rate-limiting.

Proton transfer plays a crucial role in the breakdown of the tetrahedral intermediate. The zwitterionic intermediate (T+/-) can undergo a proton transfer, typically facilitated by a second molecule of the attacking amine acting as a general base. This deprotonation results in a neutral nitrogen atom and leads to the formation of an anionic tetrahedral intermediate (T-).

Kinetic Analyses and Rate Coefficient Determination

Kinetic studies are essential for elucidating the detailed mechanisms of these reactions. By systematically varying reaction parameters such as solvent, substituents, and nucleophile structure, one can determine rate coefficients and gain insight into the structure of the transition state.

For instance, studies on the aminolysis of related compounds in solvents like acetonitrile (B52724) versus aqueous solutions have shown that while amines are often more basic in aprotic solvents like acetonitrile, the instability of the T+/- intermediate in such non-protic environments can force the reaction to proceed through a more concerted mechanism rather than a stepwise one. An increase in ionic strength in aqueous solutions typically has a modest effect, suggesting that the transition state for the rate-determining step does not involve a significant net change in charge compared to the reactants.

The electronic nature of substituents on the aryl leaving group has a predictable effect on the reaction rate, a relationship that can be quantified using the Hammett equation:

log(kX / kH) = ρσ

where kX and kH are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (which depends on the nature and position of the substituent X), and ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

For the aminolysis of this compound, the 4-cyano group is an electron-withdrawing substituent. To illustrate the effect of such substituents, kinetic data from the hydrolysis of a closely related series, Y-substituted phenyl N-(2-pyridyl)carbamates, can be examined. In this system, the rate-limiting step is the breakdown of an anionic intermediate, which involves the expulsion of a substituted phenoxide.

The positive value of the reaction constant (ρ = +2.45) indicates that the reaction is accelerated by electron-withdrawing substituents (like the -CN group) on the phenyl ring. This is because these groups effectively stabilize the developing negative charge on the oxygen atom of the phenoxide leaving group in the transition state, making it a better leaving group and thus increasing the reaction rate. The 4-cyano substituent (σ- = 1.00) is a strong electron-withdrawing group, making 4-cyanophenoxide an excellent leaving group and rendering this compound highly reactive toward nucleophiles.

Theoretical Elucidation of Transition States and Energy Profiles

As of the current body of scientific literature, no specific data from theoretical studies on the transition states and energy profiles for reactions involving this compound derivatives are available. The tables below are placeholders to illustrate how such data, were it available, would be presented.

Table 1: Calculated Energy Barriers for a Hypothetical Reaction of a this compound Derivative

Transition StateReaction StepCalculation MethodBasis SetActivation Energy (kcal/mol)
TS1Rate-determining stepDFTB3LYP/6-31GData not available
TS2Product formationDFTB3LYP/6-31GData not available

Table 2: Key Geometric Parameters of a Hypothetical Transition State

ParameterBond/AngleCalculated Value (Å or °)
Forming Bond 1C1-N1Data not available
Breaking Bond 1N1-H1Data not available
Angle 1C1-N1-C2Data not available

Structural Characterization and Spectroscopic Analysis of 4 Cyanophenyl Piperidine 1 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Cyanophenyl piperidine-1-carboxylate, ¹H and ¹³C NMR analyses provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the aromatic protons of the 4-cyanophenyl group. The piperidine protons typically appear as a series of multiplets in the upfield region, generally between 1.5 and 3.7 ppm. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and resonate at a lower field (around 3.5-3.7 ppm) compared to the other piperidine protons (C3, C4, C5) which would appear at approximately 1.5-1.9 ppm. The aromatic protons of the 4-cyanophenyl ring are anticipated to present as two distinct doublets in the downfield region (typically 7.3-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is expected to have the most downfield chemical shift, typically in the range of 150-155 ppm. The carbons of the piperidine ring would resonate in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing around 45 ppm. The aromatic carbons of the cyanophenyl group would be observed between 110 and 155 ppm. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 118-120 ppm.

A hypothetical data table of expected NMR chemical shifts is presented below.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons 7.75Doublet2HProtons ortho to -CN
7.45Doublet2HProtons meta to -CN
Piperidine Protons 3.60Multiplet4HC2-H, C6-H
1.70Multiplet6HC3-H, C4-H, C5-H
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbamate Carbonyl 152.5C=O
Aromatic Carbons 154.0C-O (aromatic)
134.0CH (aromatic)
122.5CH (aromatic)
110.0C-CN (aromatic)
Nitrile Carbon 118.5C≡N
Piperidine Carbons 45.0C2, C6
28.0C3, C5
25.0C4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. nih.gov The carbamate group will be evidenced by a strong C=O stretching band, typically appearing in the region of 1700-1720 cm⁻¹. mdpi.com Additionally, C-O and C-N stretching vibrations associated with the carbamate linkage are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-H stretching vibrations of the piperidine and aromatic rings will appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is also Raman active and typically appears as a strong, sharp band around 2230 cm⁻¹. researchgate.net Aromatic ring stretching vibrations are usually prominent in Raman spectra, with characteristic peaks expected in the 1580-1620 cm⁻¹ region. scialert.net The symmetric breathing mode of the benzene ring is also a characteristic Raman band.

A summary of the expected vibrational frequencies is provided in the table below.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitrile C≡N stretch~2230 (strong, sharp)~2230 (strong, sharp)
Carbamate C=O stretch~1710 (strong)Weak or absent
Carbamate C-O stretch~1250 (strong)Moderate
Aromatic Ring C=C stretch~1600, ~1500 (moderate)~1600, ~1500 (strong)
Aliphatic C-H C-H stretch~2850-2950 (moderate)~2850-2950 (moderate)

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₄N₂O₂), the expected molecular weight is approximately 230.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 230. Key fragmentation pathways would likely involve the cleavage of the carbamate linkage. A common fragmentation for carbamates is the loss of the side chain, which in this case could lead to the formation of a piperidine-1-carbonyl cation or a 4-cyanophenoxy radical. nih.govacs.org Another expected fragmentation is the cleavage of the piperidine ring itself, which can undergo characteristic fragmentation patterns leading to smaller charged fragments. nih.govscielo.br The presence of the cyanophenyl group may lead to fragments corresponding to the 4-cyanophenoxy cation (m/z 119) or the phenyl cation (m/z 77) after loss of the cyano group. stackexchange.com

A table of plausible major fragments is presented below.

m/z Possible Fragment Ion Structural Assignment
230 [C₁₃H₁₄N₂O₂]⁺Molecular Ion
146 [C₇H₁₀NO₂]⁺[Piperidine-COO]⁺
120 [C₇H₅NO]⁺[OC₆H₄CN]⁺
119 [C₇H₄NO]⁺[OC₆H₄CN - H]⁺
84 [C₅H₁₀N]⁺Piperidinyl cation

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, Phenyl piperidine-1-carboxylate, offers significant insight into the expected solid-state conformation. nih.govresearchgate.net

It is expected that the piperidine ring would adopt a stable chair conformation. The carbamate group is generally planar. The dihedral angle between the plane of the carbamate group and the 4-cyanophenyl ring will be a key conformational feature. In the crystal lattice, molecules are likely to be packed in a way that is stabilized by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, and potentially π-π stacking interactions involving the aromatic rings. nih.gov

A hypothetical table of crystallographic data, based on analogous structures, is provided below.

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~6.2
b (Å) ~7.7
c (Å) ~11.3
β (°) ** ~97
Volume (ų) **~535
Z 2

Computational Chemistry and Theoretical Modeling of 4 Cyanophenyl Piperidine 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine molecular orbitals, energy levels, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their geometries and energies. researchgate.netnih.gov For 4-cyanophenyl piperidine-1-carboxylate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. rsc.org This process finds the lowest energy arrangement of the atoms, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

Beyond structural optimization, DFT is used to calculate a range of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the oxygen atoms of the carboxylate and the nitrogen of the cyano group would be expected to be regions of high negative potential, while the piperidine (B6355638) N-H proton (if present, depending on the specific carbamate (B1207046) structure) and aromatic protons would show positive potential.

Furthermore, DFT calculations yield energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. nih.govrsc.org

Illustrative DFT-Calculated Structural Parameters for a Phenyl Piperidine-1-Carboxylate Analog

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.21 Å
Bond Length C-O (ester) ~1.35 Å
Bond Length N-C (piperidine) ~1.47 Å
Bond Angle O=C-O ~125°
Bond Angle C-N-C (piperidine) ~112°

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. While DFT is a powerful tool, other methods are also employed. Ab initio methods, like Hartree-Fock (HF), provide a fundamental but computationally intensive approach. Møller-Plesset perturbation theory (e.g., MP2) can be used to add electron correlation effects for higher accuracy. These methods are crucial for accurately calculating the energy differences between various conformers, such as the chair, boat, and twist-boat forms of the piperidine ring. nih.govacs.org For N-substituted piperidines, the chair conformation is generally the most stable. ias.ac.in However, bulky substituents or specific intramolecular interactions can sometimes favor boat or twist-boat conformations, a possibility that these calculations can rigorously evaluate. nih.govias.ac.in

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative for scanning the potential energy surface. These methods are useful for initial explorations of the conformational landscape of large molecules before applying more demanding DFT or ab initio calculations to the most stable conformers identified. researchgate.net For this compound, these studies would map the energy profile associated with the rotation around the N-C(O) bond and the C-O-phenyl bond, identifying the most stable rotational isomers.

Reaction Pathway Modeling and Energy Landscape Mapping

Theoretical modeling can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for reactions to occur. DFT calculations are commonly used to model reaction pathways, such as its synthesis or metabolic degradation. acs.org For example, modeling the reaction between a piperidine precursor and a 4-cyanophenyl chloroformate derivative would involve locating the transition state structure for the nucleophilic attack and calculating the energy barrier for the reaction, providing insights into reaction kinetics. acs.org This approach helps to understand reaction selectivity and optimize experimental conditions.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes conformation in a simulated environment, such as in a solvent like water or in a biological membrane. researchgate.netnih.gov

For this compound, an MD simulation would typically be run for hundreds of nanoseconds. researchgate.net The simulation would show the flexibility of the piperidine ring, including potential ring-puckering or transitions between conformers. It would also illustrate the rotational freedom of the cyanophenyl group. Analysis of the MD trajectory can provide information on stable conformations and the time scales of conformational changes. Parameters like the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's structure over the course of the simulation. nih.gov

Illustrative Data from MD Simulation of a Piperidine Derivative

Simulation Parameter Value/Observation
Simulation Time 100-500 ns researchgate.net
Environment Explicit Solvent (e.g., water)
Temperature 298 K (25°C)
Key Observation Stability of the piperidine chair conformation
Key Observation Rotational flexibility of the phenyl ring

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structures. researchgate.net

DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netruc.dk The calculated shifts for the lowest energy conformer of this compound can be compared to experimental spectra. A strong correlation between the predicted and observed chemical shifts provides high confidence in the accuracy of the computed molecular structure. researchgate.netruc.dk

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in assigning the vibrational modes observed in experimental spectra. For the title compound, characteristic frequencies for the C≡N stretch, C=O stretch of the carboxylate, and various C-H and C-N vibrations would be predicted and compared against experimental FT-IR or FT-Raman data. nih.govtandfonline.com

Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in an ultraviolet-visible (UV-Vis) spectrum. tandfonline.com This analysis provides information about the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data for Analogous Compounds

Spectroscopic Data Predicted Value (DFT) Typical Experimental Value
¹³C NMR (C≡N) ~118-120 ppm ~119 ppm
¹³C NMR (C=O) ~153-155 ppm ~154 ppm
IR Freq. (C≡N stretch) ~2230-2240 cm⁻¹ ~2225 cm⁻¹
IR Freq. (C=O stretch) ~1700-1720 cm⁻¹ ~1705 cm⁻¹

This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, providing a detailed and reliable understanding of molecular structure and properties. ruc.dk

Chemical Transformations and Advanced Derivatization Studies of 4 Cyanophenyl Piperidine 1 Carboxylate

Strategic Functionalization of the Piperidine (B6355638) Nitrogen and Carbon Atoms

The piperidine moiety within the 4-cyanophenyl piperidine-1-carboxylate structure serves as a key anchor for diversification. Functionalization can be targeted at either the nitrogen atom, following a deprotection step, or directly at the carbon atoms of the ring.

To modify the piperidine nitrogen, the carbamate (B1207046) linkage must first be cleaved, typically via hydrolysis, to liberate the secondary amine. This free piperidine can then undergo a variety of well-established N-functionalization reactions. N-alkylation, for instance, can be achieved by reacting the piperidine with alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netchemicalforums.com Another common strategy is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-substituted derivatives. chemicalforums.com

Direct functionalization of the piperidine ring's carbon atoms, particularly at the C2 and C6 positions alpha to the nitrogen, offers another route for structural elaboration. A sophisticated method for achieving this involves the selective formation of an endo-cyclic iminium ion. acs.org This can be accomplished through a Polonovski-Potier type reaction, where an N-alkylated piperidine derivative (obtained after initial N-functionalization) is first oxidized to its N-oxide, then treated with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). acs.org The resulting iminium ion is a reactive electrophile that can be trapped in situ by a wide range of carbon-based nucleophiles, enabling the introduction of alkyl, aryl, or other functional groups at the α-position with high selectivity. acs.org

Table 1: Representative Functionalization Reactions of the Piperidine Ring
Reaction TypeTarget AtomKey ReagentsProduct TypeReference
N-AlkylationNitrogen (post-deprotection)Alkyl halide (R-X), K₂CO₃, DMFN-Alkyl Piperidine researchgate.netchemicalforums.com
Reductive AminationNitrogen (post-deprotection)Aldehyde (R-CHO), NaBH(OAc)₃N-Alkyl Piperidine chemicalforums.com
α-FunctionalizationCarbon (C2/C6)1. N-Oxidation 2. TFAA 3. Nucleophile (Nu⁻)2-Substituted Piperidine acs.org

Chemical Modifications of the 4-Cyanophenyl Group

The 4-cyanophenyl group is not merely a passive structural element; its nitrile functionality is a versatile chemical handle for extensive derivatization. Transformations of the cyano group can dramatically alter the molecule's electronic properties, polarity, and potential for intermolecular interactions.

One of the most common modifications is the reduction of the nitrile to a primary amine (benzylamine derivative). This transformation can be accomplished using various reducing agents. wikipedia.orglibretexts.org Catalytic hydrogenation over metals like Raney nickel, palladium, or platinum is a highly effective method. libretexts.org Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal catalyst (e.g., CoCl₂ or CuCl₂) can achieve this reduction efficiently. wikipedia.orgresearchgate.netasianpubs.org

The nitrile group can also be partially reduced and subsequently hydrolyzed to an aldehyde . A key reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H), which, when used at low temperatures followed by an aqueous workup, selectively produces the aldehyde. wikipedia.org

Furthermore, the nitrile can be converted into other acidic or bioisosteric groups. Hydrolysis under strong acidic or basic conditions can transform the nitrile into a carboxylic acid, providing a new site for amide or ester formation. A particularly valuable transformation in medicinal chemistry is the [2+3] cycloaddition reaction with an azide (B81097), such as sodium azide (NaN₃), often in the presence of a Lewis acid, to form a tetrazole ring . The tetrazole is widely recognized as a non-classical bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and cell permeability in many cases.

Table 2: Key Chemical Modifications of the 4-Cyano Group
TransformationKey ReagentsResulting Functional GroupReference
Reduction to AmineH₂, Raney Ni or LiAlH₄-CH₂NH₂ (Aminomethyl) wikipedia.orglibretexts.org
Reduction to AldehydeDIBAL-H, then H₂O-CHO (Formyl) wikipedia.org
HydrolysisH₃O⁺ or OH⁻, heat-COOH (Carboxyl) researchgate.net
Tetrazole FormationNaN₃, Lewis Acid (e.g., ZnCl₂)5-(4-phenyl)tetrazoleN/A

Transformations Involving the Carboxylate Ester Linkage

The carboxylate ester linkage (a carbamate) that connects the piperidine ring to the 4-cyanophenyl group is a critical site for strategic cleavage. This transformation is often the first step in derivatization pathways that require functionalization of the piperidine nitrogen.

The carbamate bond can be readily cleaved through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis, using strong acids like HCl or H₂SO₄, protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis (saponification), using a strong base like NaOH or KOH, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both methods result in the decomposition of the carbamate into three components: the free piperidine, 4-cyanophenol, and carbon dioxide. The choice between acidic or basic conditions often depends on the stability of other functional groups present in the molecule. This deprotection step is fundamental for unlocking the synthetic potential of the piperidine nitrogen for subsequent reactions like N-alkylation or N-acylation.

Rational Design Principles for Novel Chemical Probes and Scaffolds

The this compound framework and its derivatives are frequently employed in the rational design of bioactive molecules, including enzyme inhibitors and chemical probes. nih.govacs.org The design process is guided by structure-activity relationship (SAR) studies, where systematic modifications of the scaffold are correlated with changes in biological activity, selectivity, and pharmacokinetic properties. nih.gov

The piperidine ring often serves as a rigid, three-dimensional scaffold that correctly orients substituents for optimal interaction with a biological target. For example, in the development of potent inhibitors for soluble epoxide hydrolase (sEH), SAR studies revealed that introducing bulky, nonpolar cycloalkyl groups onto the piperidine ring positively correlated with inhibitory potency. nih.gov

The 4-cyanophenyl moiety can act as a key pharmacophoric element or as a versatile synthetic handle. The cyano group itself can engage in important dipole-dipole or hydrogen bonding interactions within a target's active site. Alternatively, its transformation into other functional groups, as detailed in section 6.2, allows for the introduction of new interaction points. For instance, converting the nitrile to a primary amine introduces a basic center capable of forming salt bridges, while conversion to a carboxylic acid or tetrazole introduces an acidic group. These modifications are rationally chosen to probe specific interactions with amino acid residues in a target protein, thereby enhancing binding affinity and selectivity. nih.govmdpi.com

By combining modifications across all three components of the molecule—the piperidine ring, the cyanophenyl group, and the linker—researchers can fine-tune the properties of the resulting compounds. This systematic and rational approach enables the design of highly potent and selective chemical probes for studying biological systems and provides advanced scaffolds for the development of new therapeutic agents. acs.orgresearchgate.net

Future Research Directions and Interdisciplinary Prospects in 4 Cyanophenyl Piperidine 1 Carboxylate Research

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it Future research on 4-Cyanophenyl piperidine-1-carboxylate should prioritize the development of more sustainable synthetic routes.

Key areas of focus could include:

Atom Economy and Process Intensification: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby enhancing atom economy. The adoption of continuous flow chemistry, as opposed to traditional batch processing, represents a significant target for iterative processes. unibo.it This approach can offer better control over reaction parameters, improve safety, and facilitate easier scale-up, all while minimizing solvent usage and energy consumption.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or mechanochemistry to drive the synthesis could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov

By embracing these green chemistry principles, the synthesis of this compound can become more environmentally friendly and economically viable, aligning with the broader push for sustainability in the chemical industry.

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. rjptonline.org Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions, offering powerful tools for accelerating research into compounds like this compound.

Future interdisciplinary research in this area could involve:

De Novo Design: Utilizing generative ML models to design novel analogues of this compound with tailored properties. nih.govmdpi.com By learning from existing chemical databases, these models can propose new structures with potentially enhanced efficacy or novel functionalities. mdpi.com

Reaction Prediction and Optimization: Employing AI to predict the outcomes of unknown chemical reactions, including potential yields and side products. drugtargetreview.com Algorithms can be trained on vast reaction databases to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of trial-and-error experiments needed. rjptonline.orgsoton.ac.uk This technology could provide chemists with a blueprint for synthesis, significantly shortening the timeline for preclinical discovery. drugtargetreview.com For instance, supervised ML approaches have been used to predict reaction yields for amide-coupled C2-carboxylated 1,3-azoles, a strategy that could be adapted for the synthesis of piperidine-1-carboxylate derivatives. nih.gov

Retrosynthesis Planning: Applying AI-driven retrosynthesis tools to propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov These tools can analyze a target molecule and suggest a step-by-step disconnection pathway, often uncovering routes that a human chemist might not consider. nih.gov

The integration of AI and ML not only promises to accelerate the discovery and development of new compounds based on the this compound scaffold but also to deepen the fundamental understanding of their chemical reactivity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound structure contains multiple reactive sites, including the piperidine (B6355638) ring, the aromatic cyanophenyl group, and the carbamate (B1207046) linkage. A deeper exploration of its reactivity could lead to the discovery of unprecedented chemical transformations and the synthesis of novel molecular architectures.

Potential research directions include:

C-H Functionalization: Investigating the selective functionalization of C-H bonds on the piperidine ring or the cyanophenyl group. This advanced synthetic strategy allows for the direct introduction of new functional groups without the need for pre-functionalized substrates, offering a more efficient and atom-economical approach to creating analogues.

Novel Cyclization Strategies: Designing and executing novel intramolecular or intermolecular cyclization reactions to construct more complex polycyclic systems. For example, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization has been used to form piperidine rings, and similar modern synthetic methods could be applied to derivatives of this compound. nih.gov

Transformations of the Cyano Group: Exploring the rich chemistry of the cyano group, such as its conversion into tetrazoles, amides, or other nitrogen-containing heterocycles, which could significantly alter the molecule's chemical properties and potential applications.

Carbamate as a Directing Group: Utilizing the carbamate group to direct reactions to specific positions on the piperidine ring, enabling stereoselective and regioselective transformations.

Such studies would not only expand the chemical space accessible from this scaffold but also contribute to the fundamental toolkit of synthetic organic chemistry.

Advanced Materials Science Applications and Chemical Sensing (Purely chemical applications)

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science and chemical sensing, fields where molecular design is paramount.

Future research could explore:

Polymer Chemistry: Using this compound as a monomer or a functional additive in the synthesis of advanced polymers. Its incorporation into polymer matrices could enhance properties such as thermal stability, mechanical strength, or optical characteristics. chemimpex.com The rigid cyanophenyl group and the flexible piperidine unit could impart unique morphologies and functionalities to the resulting materials.

Chemical Sensors: Designing and synthesizing derivatives that can act as chemical sensors. The cyano group can influence the electronic properties of the aromatic ring and can also participate in specific interactions (e.g., hydrogen bonding, metal coordination). By coupling this moiety to a reporter group, it may be possible to develop sensors that exhibit a detectable change (e.g., colorimetric or fluorescent) in the presence of specific analytes.

Coordination Polymers and Frameworks: Leveraging the nitrogen atoms in the piperidine and cyano groups as potential ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

These purely chemical applications represent a shift from the traditional focus and highlight the interdisciplinary potential of this compound as a versatile building block in materials science.

Q & A

Q. What synthetic methodologies are optimized for 4-cyanophenyl piperidine-1-carboxylate?

The compound can be synthesized via photoredox-catalyzed decarboxylative arylation. A representative protocol involves:

  • Reagents : Boc-protected piperidine (Boc-Pip-OH), 1,4-dicyanobenzene (1,4-DCB), CsF, and an iridium photocatalyst (e.g., Ir[p-F(t-Bu)-ppy]₃).
  • Conditions : DMSO solvent, visible light irradiation, ambient temperature . Optimization focuses on catalyst loading (0.02 equiv.) and stoichiometric ratios (3:1 Boc-Pip-OH to 1,4-DCB). Yield improvements require careful control of reaction time and light intensity.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirms structural integrity via analysis of piperidine ring protons (δ 1.5–3.5 ppm) and cyanophenyl aromatic signals (δ 7.3–7.8 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 273.3) and fragmentation patterns .
  • HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

Based on structurally related esters (e.g., 4-cyanophenyl-4-heptylbenzoate):

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/volatiles (H335: respiratory irritation risk) .
  • Storage : Keep at 4°C in airtight, light-protected containers to prevent decomposition .

Advanced Research Questions

Q. How can contradictions in reported biological activities of piperidine derivatives be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

  • Standardized Assays : Use established protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or receptor-binding studies.
  • Batch Reproducibility : Validate purity via orthogonal methods (HPLC + NMR) across synthetic batches .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .

Q. What computational approaches elucidate the compound’s mechanism of action?

  • Molecular Docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on piperidine’s conformational flexibility and cyanophenyl’s π-π interactions .
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (NAMD/GROMACS) .
  • QSAR Modeling : Relate substituent modifications (e.g., cyano vs. nitro groups) to activity changes .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological properties?

  • Functional Group Scanning : Replace the cyanophenyl moiety with bioisosteres (e.g., pyridine) to improve solubility .
  • Piperidine Modifications : Introduce methyl or fluorine groups at the 4-position to enhance metabolic stability .
  • In Silico Screening : Prioritize derivatives with optimal ADMET profiles (SwissADME, pkCSM) .

Q. What crystallographic methods determine the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement; key parameters include R1 (<5%) and Flack parameter for chirality .
  • Twinned Data Handling : Apply SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .

Q. How does photoredox catalysis improve synthesis efficiency?

The method leverages:

  • Catalyst Tunability : Ir(III) complexes enable selective C–H activation under mild conditions.
  • Decarboxylative Coupling : Boc-Pip-OH acts as a radical precursor, reacting with 1,4-DCB to form the C–C bond .
  • Scalability : Reactions are scalable to mmol levels with minimal byproducts, ideal for library synthesis .

Q. What strategies reduce toxicity while maintaining efficacy?

  • Prodrug Design : Mask the carboxylate group with enzymatically cleavable esters (e.g., tert-butyl) to reduce off-target effects .
  • Toxicity Screening : Use zebrafish models or HepG2 cells for early-stage hepatotoxicity assessment .
  • Selective Targeting : Conjugate with tumor-homing peptides (e.g., RGD) to enhance specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.